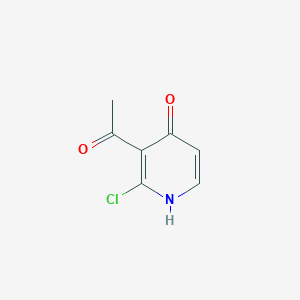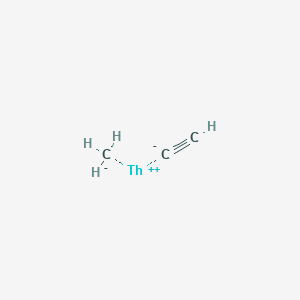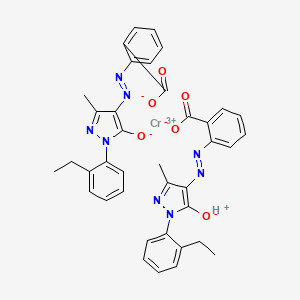
Chromate(1-), bis(2-((1-(2-ethylphenyl)-4,5-dihydro-3-methyl-5-(oxo-kappaO)-1H-pyrazol-4-yl)azo-kappaN1)benzoato(2-)-kappaO)-, hydrogen
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrogen bis[2-[[1-(2-ethylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]azo]benzoato(2-)]chromate(1-) is a complex organic compound with a molecular formula of C38H33CrN8O6 and a molecular weight of 749.71500 g/mol This compound is characterized by its intricate structure, which includes a chromate core coordinated with two azo-linked benzoate ligands
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of hydrogen bis[2-[[1-(2-ethylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]azo]benzoato(2-)]chromate(1-) typically involves the following steps:
Formation of the Azo Compound: The initial step involves the synthesis of the azo compound by diazotization of 1-(2-ethylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-4-amine followed by coupling with benzoic acid.
Chromate Coordination: The azo compound is then reacted with a chromium(III) salt under controlled conditions to form the chromate complex.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions such as temperature, pH, and reactant concentrations. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Hydrogen bis[2-[[1-(2-ethylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]azo]benzoato(2-)]chromate(1-) undergoes various chemical reactions, including:
Oxidation: The chromate core can participate in oxidation reactions, where it acts as an oxidizing agent.
Reduction: The compound can be reduced under specific conditions, leading to the formation of lower oxidation state chromium complexes.
Substitution: The azo and benzoate ligands can undergo substitution reactions with other nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Reactions may involve reagents like alkyl halides or acyl chlorides under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state chromium compounds, while reduction may produce chromium(II) complexes.
Applications De Recherche Scientifique
Hydrogen bis[2-[[1-(2-ethylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]azo]benzoato(2-)]chromate(1-) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes and pigments due to its vibrant color.
Mécanisme D'action
The mechanism of action of hydrogen bis[2-[[1-(2-ethylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]azo]benzoato(2-)]chromate(1-) involves its interaction with molecular targets such as enzymes and cellular receptors. The chromate core can participate in redox reactions, altering the oxidation state of target molecules and affecting their biological activity. The azo and benzoate ligands may also interact with specific proteins, modulating their function and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Hydrogen bis[2-[[1-(2-ethylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]azo]benzoato(2-)]chromate(1-) can be compared with similar compounds such as:
Hydrogen bis[2-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]benzoato(2-)]chromate(1-): Similar structure but with different substituents on the pyrazole ring.
Hydrogen bis[2-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]benzoato(2-)]chromate(1-), compound with 2-ethylhexylamine (11):
The uniqueness of hydrogen bis[2-[[1-(2-ethylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]azo]benzoato(2-)]chromate(1-) lies in its specific substituents and the resulting chemical and biological properties.
Propriétés
Numéro CAS |
71598-32-8 |
|---|---|
Formule moléculaire |
C38H32CrN8O6.H C38H33CrN8O6 |
Poids moléculaire |
749.7 g/mol |
Nom IUPAC |
chromium(3+);2-[[1-(2-ethylphenyl)-3-methyl-5-oxidopyrazol-4-yl]diazenyl]benzoate;hydron |
InChI |
InChI=1S/2C19H18N4O3.Cr/c2*1-3-13-8-4-7-11-16(13)23-18(24)17(12(2)22-23)21-20-15-10-6-5-9-14(15)19(25)26;/h2*4-11,24H,3H2,1-2H3,(H,25,26);/q;;+3/p-3 |
Clé InChI |
IHKIIKSEYVZYBD-UHFFFAOYSA-K |
SMILES canonique |
[H+].CCC1=CC=CC=C1N2C(=C(C(=N2)C)N=NC3=CC=CC=C3C(=O)[O-])[O-].CCC1=CC=CC=C1N2C(=C(C(=N2)C)N=NC3=CC=CC=C3C(=O)[O-])[O-].[Cr+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


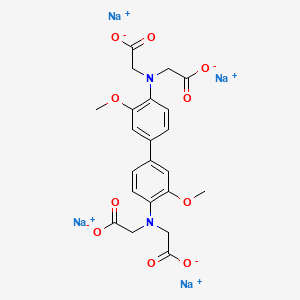
![9-(1-Methyl-benzimidazol-2-yl)-2,3-5-6-tetrahydro-quinolizino[9,9a,1-gh]coumarin](/img/structure/B13765838.png)
![Acetamide, N-[3-[[8-(acetylamino)-2-hydroxy-1-naphthalenyl]azo]-2-hydroxy-5-nitrophenyl]-](/img/structure/B13765839.png)
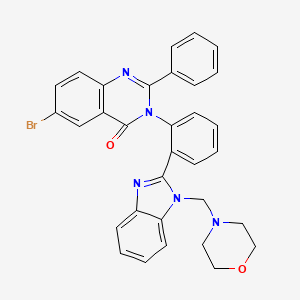
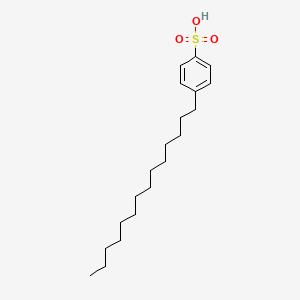
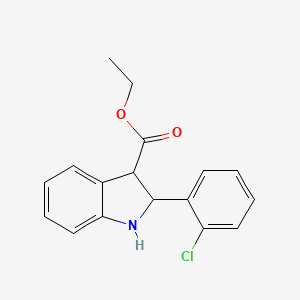
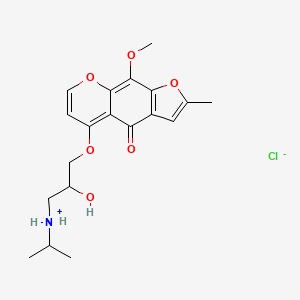


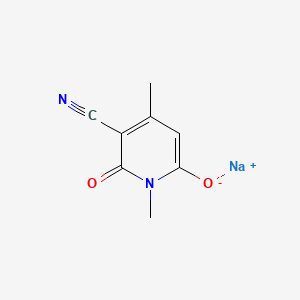
![9,10-Anthracenedione, 1,4-bis[(3-chlorophenyl)amino]-](/img/structure/B13765882.png)
